molecular formula C10H18O7 B12651553 3,3'-Oxybis(2-hydroxypropyl) diacetate CAS No. 93820-00-9

3,3'-Oxybis(2-hydroxypropyl) diacetate

Cat. No.: B12651553
CAS No.: 93820-00-9
M. Wt: 250.25 g/mol
InChI Key: WGYORETUYPJUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Oxybis(2-hydroxypropyl) diacetate is a chemical compound with the molecular formula C10H18O7 and a molecular weight of 250.24572 g/mol . It is known for its unique structure, which includes two hydroxypropyl groups connected by an oxygen bridge and esterified with acetic acid. This compound is used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Oxybis(2-hydroxypropyl) diacetate typically involves the reaction of 3,3’-Oxybis(2-hydroxypropyl) with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-Oxybis(2-hydroxypropyl) diacetate is scaled up using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Oxybis(2-hydroxypropyl) diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

3,3’-Oxybis(2-hydroxypropyl) diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.

Mechanism of Action

The mechanism of action of 3,3’-Oxybis(2-hydroxypropyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohols, which can then participate in further biochemical reactions. The oxygen bridge in the molecule allows for unique interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

3,3’-Oxybis(2-hydroxypropyl) diacetate can be compared with other similar compounds, such as:

    1,3-Dihydroxyacetone diacetate: Similar in structure but lacks the oxygen bridge.

    2,2’-Oxybis(ethanol) diacetate: Contains an oxygen bridge but has different hydroxyalkyl groups.

    Glycerol diacetate: Contains three hydroxyl groups esterified with acetic acid but lacks the oxygen bridge.

The uniqueness of 3,3’-Oxybis(2-hydroxypropyl) diacetate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

93820-00-9

Molecular Formula

C10H18O7

Molecular Weight

250.25 g/mol

IUPAC Name

[3-(3-acetyloxy-2-hydroxypropoxy)-2-hydroxypropyl] acetate

InChI

InChI=1S/C10H18O7/c1-7(11)16-5-9(13)3-15-4-10(14)6-17-8(2)12/h9-10,13-14H,3-6H2,1-2H3

InChI Key

WGYORETUYPJUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COCC(COC(=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.